Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate
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Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate is a synthetic organic compound that features a benzodioxole ring, a methylsulfonyl group, and a propanoate ester. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of an amine with methylsulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the methylsulfonyl group.
Reduction: Reduction reactions could target the ester or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole ring or the propanoate chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It could involve interactions with specific enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-benzodioxol-5-yl)propanoate: Lacks the methylsulfonyl group.
3-(1,3-Benzodioxol-5-yl)-3-aminopropanoic acid: Lacks the ester and methylsulfonyl groups.
Methyl 3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate: Contains a methylamino group instead of a methylsulfonyl group.
Uniqueness
The presence of both the benzodioxole ring and the methylsulfonyl group in Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-17-12(14)6-9(13-20(2,15)16)8-3-4-10-11(5-8)19-7-18-10/h3-5,9,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPJDMQGOXBYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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